1-[(2-fluorobenzyl)sulfonyl]-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide
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Overview
Description
1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[4-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is a synthetic organic compound known for its diverse applications in scientific research. This compound features a piperidine ring substituted with a carboxamide group, a fluorophenyl group, and a methanesulfonyl group, making it a molecule of interest in various chemical and biological studies.
Preparation Methods
The synthesis of 1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[4-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Carboxamide Group: The carboxamide group is introduced via amidation reactions, often using reagents like carboxylic acids or their derivatives.
Attachment of the Fluorophenyl Group: The fluorophenyl group is incorporated through nucleophilic aromatic substitution reactions.
Addition of the Methanesulfonyl Group: The methanesulfonyl group is added using sulfonylation reactions, typically involving methanesulfonyl chloride and a base.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[4-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts, often using acidic or basic conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[4-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial applications.
Mechanism of Action
The mechanism of action of 1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[4-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[4-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE can be compared with similar compounds such as:
1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[4-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE: This compound has a chlorophenyl group instead of a fluorophenyl group, which may alter its chemical and biological properties.
1-[(2-BROMOPHENYL)METHANESULFONYL]-N-[4-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE: The presence of a bromophenyl group can influence the compound’s reactivity and interactions.
1-[(2-METHOXYPHENYL)METHANESULFONYL]-N-[4-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE: The methoxy group introduces different electronic and steric effects, impacting the compound’s behavior.
The uniqueness of 1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[4-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity in distinct ways compared to its analogs.
Properties
Molecular Formula |
C22H27FN2O3S |
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Molecular Weight |
418.5 g/mol |
IUPAC Name |
1-[(2-fluorophenyl)methylsulfonyl]-N-(4-propan-2-ylphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C22H27FN2O3S/c1-16(2)17-7-9-20(10-8-17)24-22(26)18-11-13-25(14-12-18)29(27,28)15-19-5-3-4-6-21(19)23/h3-10,16,18H,11-15H2,1-2H3,(H,24,26) |
InChI Key |
YBIDLDLMUGSVRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3F |
Origin of Product |
United States |
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